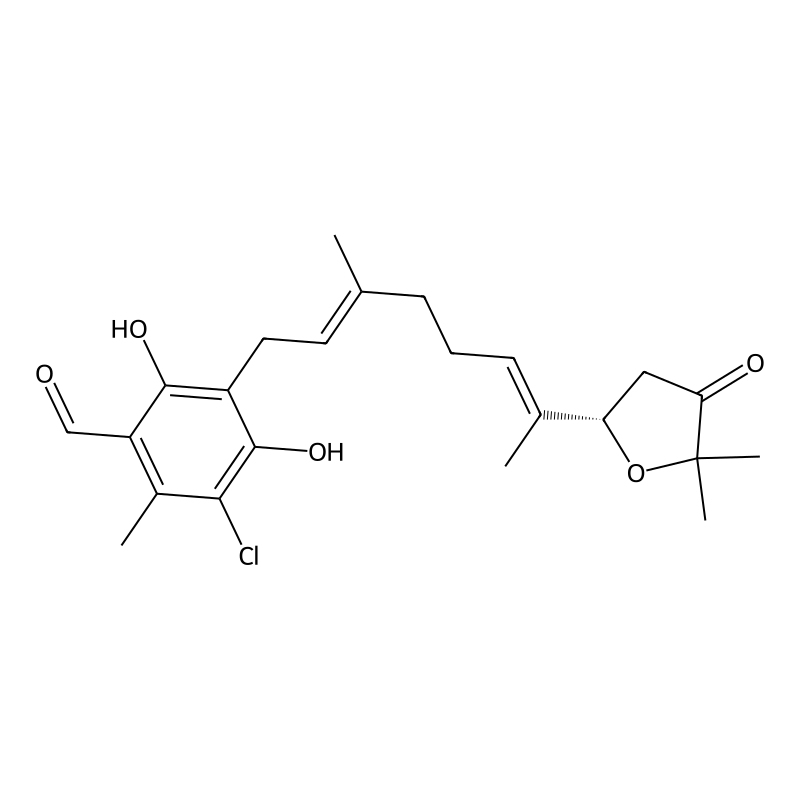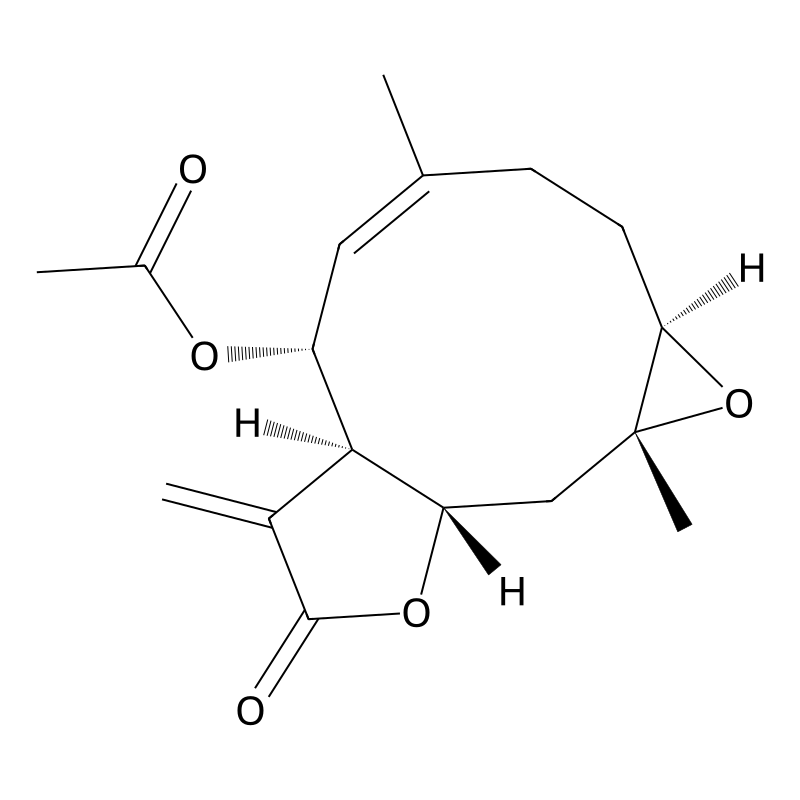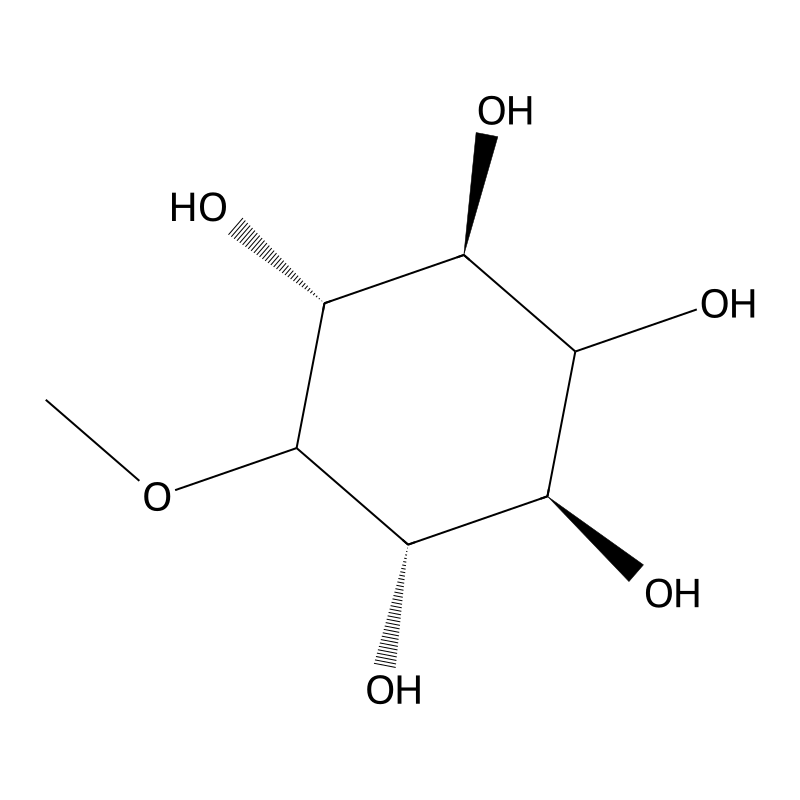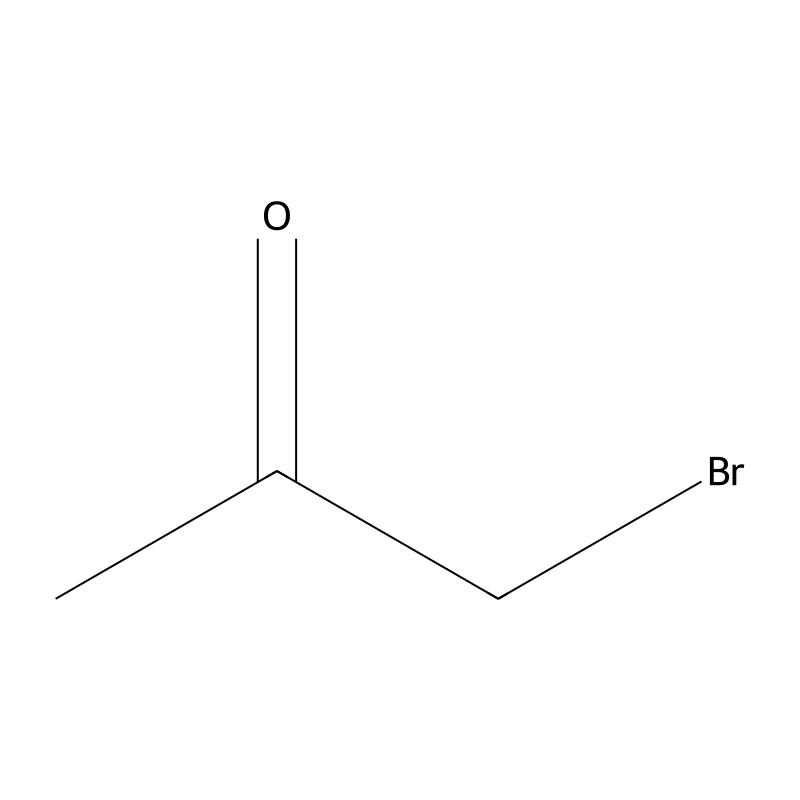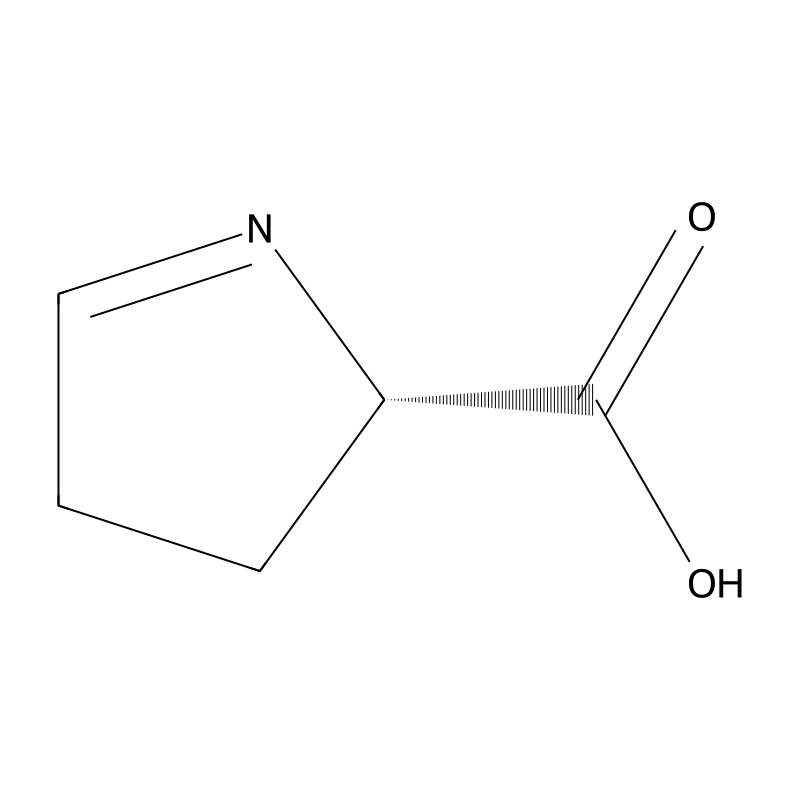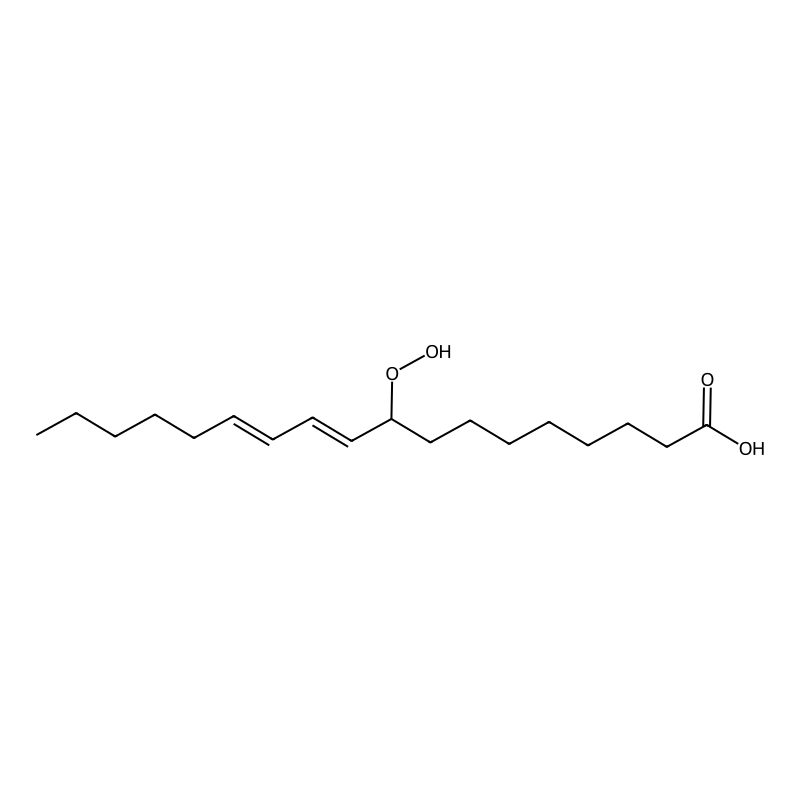1-Iodo-2-methyl-4-(trifluoromethoxy)benzene
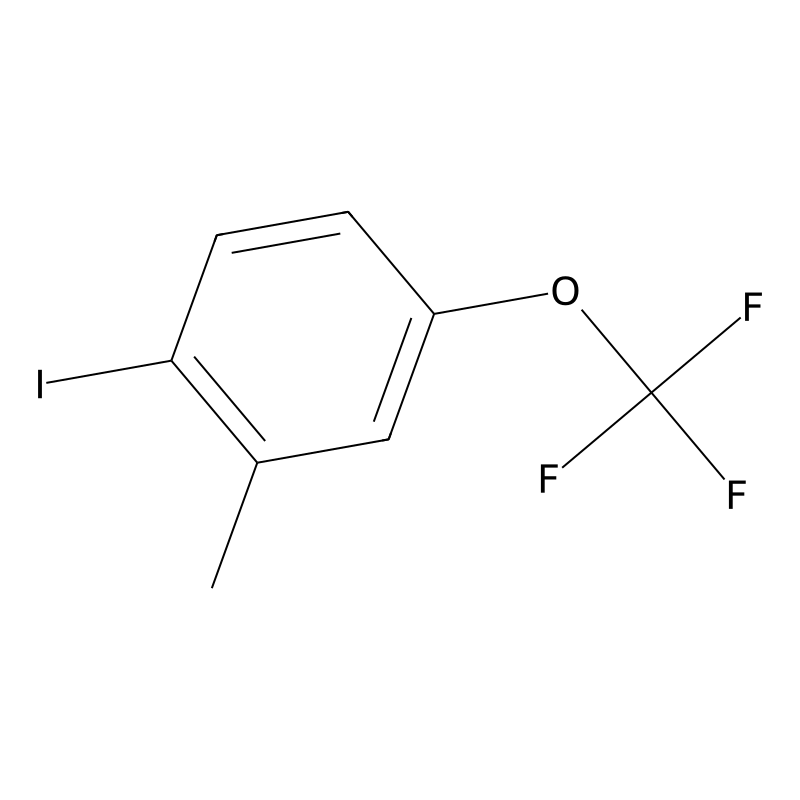
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pd-Catalyzed Direct Arylations of Heteroarenes
Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis.
Methods of Application: The process involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base.
Results or Outcomes: High yields in arylated heteroarenes were obtained.
Synthesis and Properties of an Unusual Substituent
Summary of the Application: This compound is used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives.
Methods of Application: In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF 3 substituent is favored, probably due to steric reasons.
Results or Outcomes: 1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation.
Synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium Salts
Summary of the Application: This compound is used in the synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts.
Results or Outcomes: The successful synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts.
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene, with the chemical formula C₈H₆F₃IO and a molecular weight of 286.03 g/mol, is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethoxy group. This compound is a member of the iodobenzene family, where the iodine atom serves as a potent leaving group in various
- Cross-Coupling Reactions: The iodine atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in constructing complex organic molecules .
- C–H Arylation: This compound can undergo C–H arylation reactions, where an aryl group is introduced into a substrate without the need for pre-activated aryl halides. This method is advantageous for synthesizing biaryl compounds efficiently .
- Electrophilic Aromatic Substitution: The presence of the trifluoromethoxy group can enhance electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Several methods have been developed for synthesizing 1-iodo-2-methyl-4-(trifluoromethoxy)benzene:
- Direct Halogenation: This method involves the direct iodination of 2-methyl-4-(trifluoromethoxy)benzene using iodine or iodine-containing reagents under controlled conditions. This approach is straightforward but requires careful management of reaction conditions to avoid overreaction .
- Cross-Coupling Reactions: Utilizing pre-existing aryl halides or organometallic reagents can facilitate the synthesis of this compound through palladium-catalyzed cross-coupling methods. This technique offers high selectivity and efficiency in forming carbon-carbon bonds .
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene has several notable applications:
- Pharmaceutical Development: Its unique structure makes it a potential candidate for developing new pharmaceuticals, particularly in designing molecules that target specific biological pathways .
- Material Science: The compound can be used in creating advanced materials due to its electronic properties and stability under various conditions.
- Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the formation of complex organic molecules through various coupling reactions .
Interaction studies involving 1-iodo-2-methyl-4-(trifluoromethoxy)benzene primarily focus on its reactivity with other substrates in cross-coupling and electrophilic substitution reactions. Research indicates that the presence of the iodine atom facilitates nucleophilic attack from various reagents, leading to diverse products. Additionally, studies on its interaction with biological molecules could provide insights into its potential therapeutic effects .
Several compounds share structural similarities with 1-iodo-2-methyl-4-(trifluoromethoxy)benzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| 1-Iodo-3-methyl-4-(trifluoromethoxy)benzene | Iodine at position 1, methyl at position 3 | Different substitution pattern affects reactivity |
| 1-Iodo-4-methylbenzene | Iodine at position 1, no trifluoromethoxy | Lacks electron-withdrawing trifluoromethoxy group |
| 2-Iodo-4-(trifluoromethoxy)phenol | Hydroxyl group present | Hydroxyl group alters acidity and reactivity |
| 1-Iodo-2-methyl-4-fluorobenzene | Fluoro instead of trifluoromethoxy | Less steric hindrance compared to trifluoromethoxy |
This table illustrates that while these compounds share similar functional groups or halogen substituents, the unique combination of iodine and trifluoromethoxy groups in 1-iodo-2-methyl-4-(trifluoromethoxy)benzene contributes to its distinct reactivity and potential applications in synthetic chemistry and pharmaceuticals .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant

